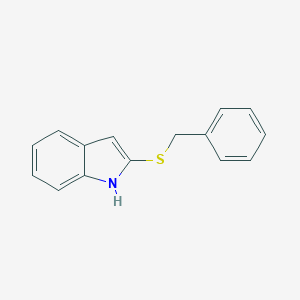
benzyl 1H-indol-2-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1H-indol-2-yl sulfide is a useful research compound. Its molecular formula is C15H13NS and its molecular weight is 239.3g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Benzyl 1H-indol-2-yl sulfide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the applications of this compound, highlighting its synthesis, biological activities, and potential therapeutic implications.
Chemical Structure and Synthesis
This compound features an indole ring with a benzyl group and a sulfur atom. Its molecular structure enhances its interaction with biological macromolecules, contributing to its pharmacological properties. Various synthetic methods have been developed for producing this compound, which typically involve the reaction of indole derivatives with benzyl halides in the presence of sulfur-containing reagents.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial activity against several pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The presence of the sulfur atom is believed to enhance its lipophilicity and electron density modulation, which may improve its binding to bacterial targets.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Mycobacterium tuberculosis | 100 µg/mL |
Anticancer Activity
This compound has also shown promise as an anticancer agent. Molecular docking studies suggest that it can effectively bind to proteins involved in cancer cell proliferation and survival. Its structural similarity to other indole derivatives allows it to interact with various biological targets that are critical for cancer therapy .
Table 2: Anticancer Activity Insights
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Inhibition of cell proliferation | |
| Leukemia | Induction of apoptosis | |
| Lung Cancer | Disruption of signaling pathways |
Drug Development
The unique combination of functional groups in this compound enhances its potential as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic applications against resistant bacterial strains and various cancers .
Comparative Analysis with Other Indole Derivatives
This compound shares structural features with other indole-based compounds, which have been studied for their biological activities. This comparative analysis highlights its unique properties that may offer advantages over similar compounds.
Table 3: Comparison of Indole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Indole-3-carboxylic acid | Indole ring with carboxylic acid | Antimicrobial, anticancer |
| Benzylindole | Benzyl group attached to indole | Antimicrobial, anti-inflammatory |
| Indole-3-acetic acid | Indole ring with acetic acid group | Plant growth regulator |
Case Studies
Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance, modifications to the indole structure have been shown to significantly influence binding affinities and selectivity towards specific biological targets. This research underscores the importance of structure-activity relationships in developing effective therapeutic agents .
Example Study
A study conducted by researchers at MDPI investigated various derivatives of indole compounds, revealing that certain modifications led to enhanced antibacterial activity against resistant strains. These findings support the potential of this compound as a scaffold for developing new antimicrobial agents .
特性
分子式 |
C15H13NS |
|---|---|
分子量 |
239.3g/mol |
IUPAC名 |
2-benzylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H13NS/c1-2-6-12(7-3-1)11-17-15-10-13-8-4-5-9-14(13)16-15/h1-10,16H,11H2 |
InChIキー |
OYWSFDODGRIYQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC3=CC=CC=C3N2 |
正規SMILES |
C1=CC=C(C=C1)CSC2=CC3=CC=CC=C3N2 |
溶解性 |
2.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















